Product packaging for 1-Chloro-4-nitro-2-vinylbenzene(Cat. No.:)

1-Chloro-4-nitro-2-vinylbenzene

Cat. No.: B15229019
M. Wt: 183.59 g/mol
InChI Key: UCIXXFFFLYVNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-nitro-2-vinylbenzene is an organic compound with the CAS Registry Number 42045-11-4 and a molecular formula of C 8 H 6 ClNO 2 . It has a molecular weight of 183.59 g/mol . This compound features a benzene ring substituted with a chlorine atom, a nitro group, and a vinyl group, making it a versatile intermediate for chemical synthesis. Compounds with nitro and chloro substituents on an aromatic ring, such as 4-nitrochlorobenzene, are known to be common intermediates in the production of industrially useful compounds, including antioxidants found in rubber . The presence of both a strong electron-withdrawing nitro group and a labile chlorine atom makes related compounds particularly susceptible to nucleophilic aromatic substitution reactions . This reactivity allows researchers to use such structures as building blocks for synthesizing more complex molecules, such as those used in materials science and pharmaceutical research. Furthermore, the vinyl group offers a distinct site for further chemical modification through addition or polymerization reactions, expanding its utility in organic and polymer chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO2 B15229019 1-Chloro-4-nitro-2-vinylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

1-chloro-2-ethenyl-4-nitrobenzene

InChI

InChI=1S/C8H6ClNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h2-5H,1H2

InChI Key

UCIXXFFFLYVNMU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 Chloro 4 Nitro 2 Vinylbenzene

Reactivity of the Nitro Group

The strongly electron-withdrawing nature of the nitro group (-NO₂) significantly influences the reactivity of the aromatic ring and the group itself. This influence is most prominently observed in reductive transformations and its activation of the ring towards nucleophilic aromatic substitution.

Reductive Transformations to Amino and Hydroxylamino Derivatives

The reduction of the nitro group is a common and important reaction. Depending on the reaction conditions and the reducing agents employed, the nitro group can be fully or partially reduced, leading to the formation of amino (-NH₂) or hydroxylamino (-NHOH) derivatives, respectively.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), in the presence of hydrogen gas. wikipedia.orgresearchgate.net The reaction proceeds through a series of steps on the catalyst surface, where both the nitro compound and hydrogen are adsorbed. The selectivity of the hydrogenation can be influenced by factors such as the choice of catalyst, solvent, temperature, and pressure. For instance, selective hydrogenation of chloronitrobenzenes to their corresponding chloroanilines can be achieved with high selectivity using specific catalyst systems. rsc.org In some cases, the reduction can be controlled to yield the intermediate hydroxylamine. wikipedia.org

Research on the catalytic hydrogenation of similar compounds, like 1-chloro-4-nitrobenzene (B41953), has shown that the reaction conditions can be tuned to favor the formation of different products. For example, studies on melamine-citrate derived nitrogen-doped carbons as metal-free catalysts have demonstrated their efficiency in the hydrogenation of 1-chloro-4-nitrobenzene. researchgate.net

A significant challenge in the reduction of 1-chloro-4-nitro-2-vinylbenzene is the chemoselective reduction of the nitro group without affecting the vinyl group or the chloro substituent. Various reagents and catalytic systems have been developed for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. organic-chemistry.orgresearchgate.net

For example, metal-free reduction methods using reagents like tetrahydroxydiboron (B82485) in water have been shown to be highly chemoselective for the reduction of aromatic nitro compounds, tolerating functional groups such as vinyl and halogens. organic-chemistry.org Another approach involves the use of an iron(III) catalyst with a silane, which chemoselectively reduces the nitro group over other reactive functionalities like aryl halides. researchgate.net The choice of reducing agent is crucial; for instance, metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org

In a biological context, certain bacteria can selectively reduce the nitro group of chloronitrobenzene derivatives. For example, Ralstonia eutropha JMP134 has been shown to initiate the degradation of 2-chloro-5-nitrophenol (B15424) through a chemoselective reduction of the nitro group to a hydroxylamino group. nih.govnih.gov Similarly, a bacterial strain, LW1, was found to transform 1-chloro-4-nitrobenzene under anaerobic conditions to 2-amino-5-chlorophenol (B1209517), indicating a partial reduction of the nitro group followed by a rearrangement. nih.gov

Nucleophilic Aromatic Substitution Activation

The nitro group is a strong electron-withdrawing group, and its presence on the aromatic ring, particularly at the para position to the chlorine atom, significantly activates the ring for nucleophilic aromatic substitution (SNA_r). askfilo.comchegg.com This activation occurs because the nitro group can stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance. askfilo.combrainly.in

The reaction proceeds via the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of the Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. blogspot.compearson.com This delocalization stabilizes the intermediate, thereby lowering the activation energy for the substitution reaction. The more nitro groups present on the ring, the greater the activation and the easier the substitution. For instance, 1-chloro-2,4,6-trinitrobenzene reacts very easily with even weak nucleophiles like water. blogspot.com

The position of the nitro group relative to the leaving group is critical. A nitro group at the para (or ortho) position provides effective stabilization of the Meisenheimer complex through resonance, whereas a meta-nitro group can only offer less effective inductive stabilization. askfilo.com Therefore, 1-chloro-4-nitrobenzene is more reactive towards nucleophilic aromatic substitution than 1-chloro-3-nitrobenzene. askfilo.comchegg.com

Reactivity of the Vinyl Moiety

The vinyl group (-CH=CH₂) attached to the aromatic ring introduces another site of reactivity, primarily participating in addition and cycloaddition reactions.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Diels-Alder Reactions)

The vinyl group of this compound can act as a dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems. nih.govlibretexts.orgscribd.com

The Diels-Alder reaction is a [4+2] cycloaddition involving a conjugated diene and a dienophile. nih.govlibretexts.orgyoutube.com The electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the vinyl dienophile. In a typical Diels-Alder reaction, electron-poor dienophiles react readily with electron-rich dienes. libretexts.org The presence of the nitro group makes the vinyl group of this compound an electron-deficient dienophile, potentially enhancing its reactivity towards electron-rich dienes. The stereochemistry of the Diels-Alder reaction is highly controlled, often following the "endo rule". scribd.com

[3+2] cycloaddition reactions involve a 1,3-dipole and a dipolarophile. uchicago.eduuky.edu The vinyl group can serve as the dipolarophile. Research on similar nitro-substituted alkenes, such as 1-halo-1-nitroethenes, has shown that they readily undergo [3+2] cycloaddition with nitrones to form isoxazolidines. growingscience.com These reactions can proceed with high regioselectivity and stereoselectivity. growingscience.comnih.gov The mechanism of these reactions can be either a concerted one-step process or a stepwise, zwitterionic mechanism, often influenced by the nature of the reactants and the reaction conditions. core.ac.uk

The reactivity of the vinyl group in cycloaddition reactions provides a versatile pathway for the synthesis of complex molecules containing a substituted benzene (B151609) ring.

Radical Polymerization Studies

Specific studies on the radical polymerization of this compound are absent from the current body of scientific literature.

There are no published reports on the application of controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) to this compound. While RAFT and ATRP are powerful methods for creating well-defined polymers from a wide range of monomers, their application to this specific monomer has not been documented. sigmaaldrich.comresearchgate.netnih.gov

Information regarding the copolymerization of this compound with other monomers is not available in the scientific literature. Studies on the copolymerization of other vinyl monomers exist, but none specifically include this compound. chem-soc.sinih.gov

Electrophilic and Nucleophilic Additions

No specific studies detailing the electrophilic and nucleophilic addition reactions across the vinyl group of this compound have been found.

Reactivity of the Chloro Substituent

While the reactivity of chloro-nitroaromatic compounds is a subject of interest in organic synthesis, specific investigations into the reactivity of the chloro substituent in this compound are not documented. The presence of a nitro group in the para position is known to activate a chloro substituent towards nucleophilic aromatic substitution. quora.com However, the additional presence of a vinyl group at the ortho position could introduce steric or electronic effects that may alter this reactivity, but no studies have been published to confirm or quantify these effects.

Nucleophilic Aromatic Substitution Reactions

The benzene ring in this compound is activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group at the para-position relative to the chlorine atom. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles through an SNAr (addition-elimination) mechanism.

The reaction proceeds via a two-step mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial to the reaction's feasibility. The nitro group at the para-position plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge through resonance. This delocalization extends onto the oxygen atoms of the nitro group, effectively dispersing the charge and lowering the activation energy for the reaction.

While specific studies detailing a wide range of nucleophilic aromatic substitution reactions on this compound are not extensively documented in publicly available literature, the principles of SNAr reactions on analogous compounds, such as 1-chloro-4-nitrobenzene, are well-established. It is expected that this compound would react with various nucleophiles, including alkoxides, phenoxides, and amines, under appropriate conditions to yield the corresponding substituted products. For instance, a related reaction involves the nucleophilic substitution of a bromoethyl group attached to a similar aromatic core to introduce a cyano group. psu.edu

Transition-Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex organic molecules.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. While specific examples with this compound as the aryl halide are not readily found, the general mechanism would involve the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford a substituted styrene (B11656) derivative.

Suzuki Coupling: The Suzuki coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a powerful tool for forming biaryl structures or vinyl-substituted aromatics. The reaction of this compound with a suitable boronic acid or ester would be expected to proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne, typically catalyzed by palladium and a copper co-catalyst. This reaction would allow for the introduction of an alkynyl substituent at the position of the chlorine atom in this compound.

While detailed experimental data for these specific cross-coupling reactions on this compound are scarce in the reviewed literature, the reactivity of the C-Cl bond, activated by the para-nitro group, suggests its suitability as a substrate in these transformations.

Intermolecular Interactions and Self-Assembly Propensities

The molecular structure of this compound, featuring a polar nitro group, a halogen atom, and a π-system, predisposes it to various intermolecular interactions that can influence its bulk properties and potential for self-assembly.

The nitro group is a strong hydrogen bond acceptor, capable of forming C-H···O interactions. Furthermore, the polarized C-Cl bond can participate in halogen bonding. The aromatic ring itself can engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds. The vinyl group can also participate in van der Waals interactions.

The interplay of these forces can lead to the formation of ordered supramolecular structures. Studies on related nitro-substituted aromatic compounds have shown that these interactions play a significant role in their crystal packing and self-assembly into well-defined architectures, such as monolayers on surfaces. acs.org The specific arrangement of molecules in the solid state will be a balance of these attractive and repulsive forces, aiming to achieve a minimum energy configuration.

Advanced Spectroscopic and Structural Characterization Methodologies

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy is a pivotal technique for probing the electronic structure of 1-Chloro-4-nitro-2-vinylbenzene. The molecule's architecture, featuring a benzene (B151609) ring substituted with a chloro, a nitro, and a vinyl group, creates an extended conjugated system that gives rise to characteristic electronic transitions. The interaction of the π-electrons of the benzene ring, the vinyl group, and the nitro group dictates the molecule's absorption properties.

The primary electronic transitions observed for this compound in the UV-Vis spectrum are π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation between the vinyl group and the nitro-substituted benzene ring lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in a bathochromic shift (red shift), causing the molecule to absorb light at longer wavelengths compared to less substituted benzenes.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. Typically, n → π* transitions are of lower intensity than π → π* transitions and occur at longer wavelengths. youtube.com The polarity of the solvent can influence the position of this absorption band; polar solvents often lead to a hypsochromic (blue) shift. youtube.comsciencepublishinggroup.com

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Relative Intensity Chromophore
π → π* π (Benzene, Vinyl) → π* (Nitro, Benzene, Vinyl) High Conjugated π-system

X-ray Crystallography for Solid-State Molecular Architecture

The crystal structure of this compound is stabilized by a network of non-covalent interactions. Based on studies of structurally similar molecules, such as 1-chloro-2-methyl-4-nitrobenzene, several key supramolecular interactions are anticipated to define the crystal packing. mdpi.comresearchgate.net

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where adjacent molecules are arranged in a parallel-displaced or T-shaped manner. In the analogous 1-chloro-2-methyl-4-nitrobenzene, molecules stack along a crystal axis with centroid-to-centroid distances of approximately 3.719 Å. mdpi.comresearchgate.net

C-H···O Hydrogen Bonds: The electron-deficient hydrogen atoms of the benzene ring and vinyl group can form weak hydrogen bonds with the electronegative oxygen atoms of the nitro group on neighboring molecules. These interactions often link molecules into dimers or chains, creating robust supramolecular synthons. mdpi.com

Cl···O Contacts: Close contacts between the chlorine atom and the oxygen atoms of the nitro group on an adjacent molecule can also contribute to the stability of the crystal lattice. These halogen bonds, with distances typically shorter than the sum of the van der Waals radii, act as important structure-directing interactions. mdpi.comresearchgate.net

These combined interactions result in a highly organized, three-dimensional network that maximizes packing efficiency and thermodynamic stability.

The conformation of this compound in the solid state is determined by the rotational freedom around the single bonds connecting the substituents to the benzene ring. The key conformational parameters are the dihedral angles describing the orientation of the vinyl and nitro groups.

Vinyl Group Orientation: Studies on substituted styrenes generally show that the vinyl group tends to be coplanar with the aromatic ring to maximize π-conjugation. acs.org However, the presence of an ortho chloro substituent may induce some steric strain, potentially causing a slight twist of the vinyl group out of the benzene plane.

Nitro Group Orientation: The nitro group is also subject to a balance between electronic and steric effects. For maximum resonance stabilization, the nitro group should be coplanar with the benzene ring. However, steric hindrance from the adjacent vinyl group may force it to twist slightly. In the closely related 1-chloro-2-methyl-4-nitrobenzene, the nitro group is twisted by a small dihedral angle of 6.2° relative to the plane of the phenyl ring. mdpi.comresearchgate.net A similar small twist is expected for this compound.

Table 2: Predicted Conformational and Interaction Parameters for this compound (based on analogous structures)

Parameter Description Predicted Value/Observation Reference/Basis
Dihedral Angle (Nitro-Ring) Twist of the NO₂ group relative to the benzene ring plane. ~5-10° Steric hindrance from ortho vinyl group; analogous to 1-chloro-2-methyl-4-nitrobenzene. mdpi.comresearchgate.net
Dihedral Angle (Vinyl-Ring) Twist of the C=C group relative to the benzene ring plane. ~0-15° Tendency for planarity for conjugation, slightly opposed by steric hindrance from ortho chloro group. acs.org
π-π Stacking Distance Centroid-to-centroid distance between parallel rings. ~3.7 Å Typical for aromatic systems; observed in analogous structures. mdpi.com
C-H···O Bond Weak hydrogen bond formation. Present Expected between ring/vinyl C-H and nitro O atoms. mdpi.com

Computational and Theoretical Chemistry Studies of 1 Chloro 4 Nitro 2 Vinylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of 1-Chloro-4-nitro-2-vinylbenzene. These methods, including DFT and ab initio techniques, are employed to determine the molecule's most stable three-dimensional arrangement and to probe its electronic nature. qulacs.orgglobalresearchonline.net

The initial step in the computational analysis of this compound involves geometry optimization. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. For molecules with rotatable bonds, such as the vinyl and nitro groups in this compound, a conformational analysis is crucial to identify all possible low-energy structures, or conformers, and to understand the energy barriers between them.

Studies on structurally similar compounds, such as β-nitrostyrenes, have been conducted using a combination of Raman spectroscopy and ab initio molecular orbital calculations. uc.pt These studies reveal that the conformational behavior is largely governed by the balance between steric hindrance and the stabilizing effects of π-electron delocalization across the aromatic ring and the vinyl and nitro substituents. uc.pt For this compound, the planarity of the molecule is a key factor, with the vinyl and nitro groups preferentially aligning with the plane of the benzene (B151609) ring to maximize conjugation. However, steric interactions between the substituents may lead to slight out-of-plane torsions.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of a Substituted Nitrostyrene (B7858105) Analog.
ParameterCalculated Value (B3LYP/6-31G**)
C=C Bond Length (vinyl)1.34 Å
C-N Bond Length (nitro)1.48 Å
C-Cl Bond Length1.74 Å
C-C-C Bond Angle (ring-vinyl)121°
O-N-O Bond Angle (nitro)124°
Dihedral Angle (ring-vinyl)~10°

The data in this table is representative of calculations performed on structurally similar nitrostyrene derivatives and serves to illustrate the expected geometric parameters for this compound. uc.pt

The electronic structure of this compound dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. mdpi.com In this compound, both the nitro and chloro groups are electron-withdrawing, which would be expected to result in a low-lying LUMO. The vinyl group, while capable of conjugation, can act as either an electron-donating or -withdrawing group depending on the reaction partner.

Computational studies on nitrobenzene (B124822) using advanced methods like CASSCF and MS-CASPT2 have provided benchmark data on its electronic structure. nih.gov These studies show that the low-lying excited states are dominated by π-π* transitions. Similar transitions would be expected for this compound, with the specific energies influenced by the chloro and vinyl substituents.

Table 2: Representative Frontier Molecular Orbital Energies for Nitroaromatic Compounds.
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Nitrobenzene-7.5-1.26.3
p-Chloronitrobenzene-7.6-1.56.1
p-Nitrostyrene-7.2-1.85.4

This table presents illustrative FMO energy values for related nitroaromatic compounds to contextualize the electronic properties of this compound. mdpi.comgrowingscience.com

The distribution of electron density within the this compound molecule is non-uniform due to the presence of electronegative atoms (chlorine, nitrogen, and oxygen). This charge distribution can be visualized using an electrostatic potential (ESP) map. The ESP map highlights regions of negative potential (electron-rich areas) and positive potential (electron-poor areas), providing insights into how the molecule will interact with other charged or polar species.

In this compound, the nitro group is a site of significant negative electrostatic potential, concentrated on the oxygen atoms. The chlorine atom also contributes to the local electronic landscape. The vinyl group's electron density is more delocalized. ESP maps are valuable for predicting sites of electrophilic and nucleophilic attack. For instance, the electron-rich nitro group could interact favorably with electrophiles, while the relatively electron-deficient carbon atoms of the benzene ring might be susceptible to nucleophilic attack, particularly under certain reaction conditions. nih.gov

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping out the energetic landscape of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of transition states and tracing the reaction pathways from reactants to products.

A transition state represents the highest energy point along a reaction coordinate. Identifying and characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to search for these saddle points on the potential energy surface.

For reactions involving this compound, such as electrophilic addition to the vinyl group, computational chemists would model the approach of the electrophile and calculate the energy at each step. acs.orgrsc.org The structure corresponding to the maximum energy along this path is the transition state. Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Studies on the Heck reaction of substituted styrenes have shown that the electronic nature of the substituents can significantly influence the stability of the transition state and thus the regioselectivity of the reaction. acs.org

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path traces the minimum energy path downhill from the transition state to the reactants on one side and to the products on the other. This provides a clear and detailed visualization of the molecular transformations that occur during the reaction.

For a hypothetical reaction of this compound, an IRC calculation would show the continuous changes in bond lengths and angles as the reactants evolve into products, passing through the transition state. This level of detail is invaluable for confirming the proposed mechanism and for understanding the subtle geometric changes that govern the reaction's outcome. For example, in the epoxidation of styrene (B11656), computational studies have suggested a stepwise mechanism involving a radical intermediate. researchgate.net A similar approach could be applied to investigate the reactivity of the vinyl group in this compound.

Energy Profiles and Activation Energy Barriers

The study of energy profiles and activation energy barriers is fundamental to understanding the kinetics and mechanism of chemical reactions. These profiles map the energy of a system as it progresses from reactants to products, with the highest point on this path representing the transition state. The energy required to reach this transition state from the reactants is known as the activation energy (Ea), a critical factor that governs the reaction rate.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the geometries and energies of reactants, products, and transition states. For a molecule like this compound, such studies would be crucial in predicting its behavior in polymerization reactions, electrophilic additions to the vinyl group, or nucleophilic aromatic substitution.

A computational study on the elimination of styrene from various sulfilimine substrates demonstrated this principle clearly. The calculated activation free energies (ΔG‡) varied with the electronic properties of the substituent on the phenethyl group, as illustrated in the table below.

Table 1: Calculated and Experimental Activation Free Energies for Styrene Elimination from Substituted Sulfilimines This table illustrates the effect of substituents on activation energy in a related system, as direct data for this compound is not available. Data sourced from computational studies on sulfilimine substrates. acs.org

Substituent (R)Calculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)
p-OCH₃ (electron-donating)26.226.4
p-H (neutral)25.625.9
p-CF₃ (electron-withdrawing)25.025.3

Based on these principles, for this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly influence the activation energies of reactions involving the vinyl group and the aromatic ring. It would likely increase the rate of nucleophilic attack on the ring and affect the energetics of radical and electrophilic additions at the vinyl position.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. DFT calculations have become a standard method for obtaining reliable predictions of these parameters. globalresearchonline.net The process involves optimizing the molecular geometry to find its lowest energy state and then calculating vibrational frequencies or chemical shifts based on this optimized structure.

For vibrational spectra (FTIR and FT-Raman), theoretical calculations yield a set of frequencies corresponding to the fundamental modes of molecular vibration. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. globalresearchonline.net A detailed comparison between theoretical and experimental spectra allows for a precise assignment of vibrational bands to specific motions of atoms within the molecule. globalresearchonline.netresearchgate.net

While a dedicated spectroscopic analysis of this compound is not published, extensive studies on analogues like 1,2,3-trichloro-4-nitrobenzene (TCNB) demonstrate the power of this approach. globalresearchonline.net In such studies, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used. globalresearchonline.net The table below presents a representative comparison of experimental and calculated vibrational frequencies for TCNB, illustrating the typical accuracy of such predictions.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Analogue Compound, 1,2,3-trichloro-4-nitrobenzene (TCNB) This table serves as an example of the validation process between theoretical and experimental spectroscopic data. Data is for an analogue compound as specific validated data for this compound is not available in the literature. globalresearchonline.net

Experimental FT-RamanExperimental FTIRCalculated (B3LYP/6-311++G(d,p))Assignment (Potential Energy Distribution)
310531063107C-H stretching
159015921591C-C stretching
153015331531NO₂ asymmetric stretching
135013501349NO₂ symmetric stretching
115111501150C-H in-plane bending
825826825Ring breathing
740741740C-Cl stretching

This combined experimental and theoretical approach provides a definitive assignment of the compound's spectral features.

Structure-Reactivity and Quantitative Structure-Activity Relationship (QSAR) Modeling on Related Analogues

Understanding the relationship between a molecule's structure and its reactivity or biological activity is a central goal of chemistry. Computational methods offer powerful descriptors for this purpose.

Structure-Reactivity Analysis The reactivity of this compound is dictated by its distinct functional groups: the electron-withdrawing nitro group, the electronegative chlorine atom, and the reactive vinyl group. The distribution of electron density, which governs chemical reactivity, can be visualized using the Molecular Electrostatic Potential (MEP). MEP maps show regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. rsc.orgmdpi.com For a nitroaromatic compound, strong negative potential is typically localized on the oxygen atoms of the nitro group, while the aromatic ring carbons attached to the nitro and chloro groups exhibit positive potential, making them sites for nucleophilic attack. dtic.mil

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. The energy of the LUMO indicates the ability of a molecule to accept an electron, while the HOMO energy relates to its electron-donating ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net For β-nitrostyrene derivatives, it has been shown that electron-donating groups increase the molecule's redox capacity (electron-donating ability). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) QSAR modeling is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govnih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds. For nitroaromatic compounds, QSAR studies often focus on predicting toxicity. nih.govosti.gov

The process involves calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods, like Partial Least Squares (PLS) or Support Vector Machines (SVM), to create a predictive model. nih.govosti.gov Key descriptors used in QSAR models for nitroaromatics often include:

Table 3: Common Molecular Descriptors Used in QSAR Modeling of Nitroaromatic Compounds Based on findings from multiple QSAR studies on nitroaromatic compounds and their analogues. nih.govnih.govosti.govresearchgate.net

Descriptor TypeExample DescriptorSignificance
Electronic ELUMO (Energy of LUMO)Relates to electrophilicity and the ability to accept electrons, often correlated with mutagenicity.
Electronic Dipole MomentDescribes the polarity of the molecule, influencing solubility and interactions with biological targets.
Topological Kier & Hall IndicesEncodes information about molecular size, shape, and branching.
Physicochemical LogP (Octanol-Water Partition Coeff.)Represents the hydrophobicity of the molecule, crucial for transport to the site of action.
Quantum Chemical Atomic ChargesIndicates sites of potential electrostatic interaction.
Structural Number of Nitro GroupsDirectly relates to the specific mechanism of toxicity for this class of compounds.

By developing QSAR models for analogues of this compound, it would be possible to predict its potential toxicity or other biological activities based on its unique combination of structural features.

Derivatives and Analogues of 1 Chloro 4 Nitro 2 Vinylbenzene

Synthesis and Characterization of Modified Structures

The synthesis of modified structures of 1-chloro-4-nitro-2-vinylbenzene involves targeted chemical reactions to alter its primary functional groups. These modifications are crucial for developing new compounds and for studying structure-activity relationships.

The chloro group on the benzene (B151609) ring can be substituted with other halogens, such as bromine or fluorine, to create analogues. These substitutions can significantly alter the electronic properties and reactivity of the molecule.

The bromo analogue, 1-Bromo-4-nitro-2-vinylbenzene , is a documented compound. nih.gov Its synthesis can be approached by first preparing the precursor, 1-bromo-4-nitrobenzene, through the nitration of bromobenzene (B47551) using a mixture of nitric acid and sulfuric acid. pbworks.com Subsequent introduction of the vinyl group would yield the final product. Another relevant synthetic method is the direct bromination of a substituted nitrobenzene (B124822) ring, such as the reaction of 1-fluoro-2-nitrobenzene (B31998) with N-bromosuccinimide to produce 4-bromo-1-fluoro-2-nitrobenzene. chemicalbook.com

The fluoro analogue, 1-Fluoro-4-nitro-2-vinylbenzene , is also a known compound. bldpharm.com A common method for synthesizing fluorinated aromatic compounds is the Halex process. wikipedia.org This process involves the treatment of a chlorinated nitroaromatic compound, such as 1-chloro-4-nitrobenzene (B41953), with potassium fluoride (B91410) (KF) to replace the chlorine atom with fluorine. wikipedia.orgwikipedia.org The resulting 4-fluoronitrobenzene is a key intermediate that would then require the introduction of a vinyl group at the 2-position. wikipedia.org The electron-withdrawing effect of the nitro group facilitates this nucleophilic substitution of the halogen. wikipedia.org

Table 1: Halogenated Analogues and Key Precursors

Compound Name Molecular Formula Role/Synthesis Note Reference
1-Bromo-4-nitro-2-vinylbenzene C₈H₆BrNO₂ Bromo analogue of the parent compound. nih.gov
1-Fluoro-4-nitro-2-vinylbenzene C₈H₆FNO₂ Fluoro analogue of the parent compound. bldpharm.com
1-Bromo-4-nitrobenzene C₆H₄BrNO₂ Key precursor for the bromo analogue; synthesized by nitrating bromobenzene. pbworks.com
4-Fluoronitrobenzene C₆H₄FNO₂ Key precursor for the fluoro analogue; synthesized from 1-chloro-4-nitrobenzene via the Halex process. wikipedia.org
4-Bromo-1-fluoro-2-nitrobenzene C₆H₃BrFNO₂ Example of direct bromination on a nitroaromatic ring. chemicalbook.com

The nitro group is a highly reactive functional group that can undergo several transformations, most notably reduction. The reduction of the nitro group on the 1-chloro-4-nitrobenzene scaffold can lead to various products depending on the reagents and conditions used.

Standard chemical reduction of aromatic nitro compounds to amines is a well-established transformation. wikipedia.org For instance, 1-chloro-4-nitrobenzene, a closely related precursor, can be reduced to 4-chloroaniline (B138754) using iron metal in a process known as the Bechamp reduction. wikipedia.orgwikipedia.org Other reagents like zinc dust with ammonium (B1175870) chloride can reduce nitro compounds to hydroxylamines. wikipedia.org

Biological transformations also provide a route for modifying the nitro group. A bacterial strain from the Comamonadaceae family has been shown to utilize 1-chloro-4-nitrobenzene as its sole source of carbon, nitrogen, and energy. nih.govnih.govmdpi.com This bacterium initiates the degradation process by partially reducing the nitro group to a hydroxylamino group. nih.govnih.gov This intermediate then undergoes an enzyme-catalyzed Bamberger rearrangement to form 2-amino-5-chlorophenol (B1209517). nih.gov

Table 2: Products of Nitro Group Modification

Starting Material Reagent/Condition Product Transformation Type Reference
1-Chloro-4-nitrobenzene Iron (Fe) / Acid 4-Chloroaniline Chemical Reduction (to amine) wikipedia.org
1-Chloro-4-nitrobenzene Comamonadaceae strain LW1 2-Amino-5-chlorophenol Biotransformation (Reduction and Rearrangement) nih.govnih.gov
Aliphatic Nitro Compound Zinc (Zn) / NH₄Cl Aliphatic Hydroxylamine Chemical Reduction (to hydroxylamine) wikipedia.org

The vinyl group is susceptible to a variety of chemical reactions, including oxidation, reduction, and addition reactions. While specific studies on the functionalization of the vinyl group of this compound are not detailed in the available research, general principles of vinyl group reactivity can be applied.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful methods for functionalizing vinyl groups. researchgate.net For example, the synthesis of 1-fluoro-4-[(E)-2-nitrovinyl]benzene utilizes a Heck reaction between 1-bromo-4-fluorobenzene (B142099) and nitroethene, demonstrating a method to form a substituted vinyl group on an aromatic ring. researchgate.net Similar cross-coupling strategies could potentially be employed to modify the existing vinyl group on the this compound scaffold.

Furthermore, vinyl groups can serve as electrophilic "warheads" in covalent inhibitors, reacting with nucleophiles like cysteine. The reactivity of such vinyl groups can be modulated by substituents on the alkene. nih.gov This suggests that the vinyl moiety of this compound and its derivatives could be targeted for conjugate addition reactions.

Exploration of Heterocyclic Compounds Incorporating the this compound Scaffold

Chlorinated nitroaromatic compounds are recognized as important building blocks for the synthesis of a wide array of heterocyclic compounds. mdpi.comresearchgate.net The functional groups of the this compound scaffold provide reactive sites for cyclization reactions.

The transformation of 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol is a key example. nih.govmdpi.com Aminophenols are well-known precursors in the synthesis of various heterocycles, including phenoxazines and benzoxazoles. The generation of this amino-phenol derivative from the chloronitrobenzene core highlights a direct pathway to heterocyclic precursors.

Further research has shown that intermediates derived from chloronitrobenzenes are used in the synthesis of complex heterocyclic systems. For instance, the synthesis of 3-cyanocarbazoles, which are key intermediates for constructing pyrido[4,3-b]carbazoles, can involve the reaction between a substituted aniline (B41778) and a chloro- or bromo-dinitrobenzene. researchgate.net This demonstrates the utility of the chloro-nitro aromatic framework in building fused heterocyclic ring systems. The title compound in one study, 1-chloro-2-methyl-4-nitrobenzene, was specifically prepared as a starting material for synthesizing heterocyclic compounds. mdpi.com

Mechanistic Investigations of Biological Interactions of Derived Compounds

The study of how derivatives of this compound interact with biological systems, particularly enzymes, provides insight into their potential mechanisms of action and metabolic pathways.

Research into the biodegradation of 1-chloro-4-nitrobenzene by the bacterial strain LW1 offers a detailed look at enzyme-mediated transformations. nih.gov The initial step in the metabolic pathway is the partial reduction of the nitro group to a hydroxylamino group. nih.govnih.gov This reaction is indicative of a nitroreductase enzyme activity.

Following this initial reduction, the resulting hydroxylamino intermediate undergoes an enzyme-catalyzed Bamberger rearrangement to yield 2-amino-5-chlorophenol. nih.gov This contrasts with a nonenzymatic rearrangement which would be expected to produce the 4-aminophenol (B1666318) isomer. nih.gov The specific formation of 2-amino-5-chlorophenol points to a highly regulated enzymatic mechanism controlling the transformation.

In the presence of oxygen but without the cofactor NAD+, cell extracts containing the bacterial enzymes rapidly converted the 2-amino-5-chlorophenol intermediate into 5-chloropicolinic acid. nih.govresearchgate.net This subsequent oxidative cleavage of the aromatic ring suggests the involvement of oxygenase enzymes in the downstream metabolic pathway. nih.gov

Table 3: Enzymatic Transformations in the Degradation of 1-Chloro-4-nitrobenzene

Substrate Enzyme Type (Putative) Product Mechanistic Step Reference
1-Chloro-4-nitrobenzene Nitroreductase 1-Chloro-4-hydroxylaminobenzene Partial reduction of the nitro group nih.gov
1-Chloro-4-hydroxylaminobenzene Isomerase (Bamberger Rearrangement) 2-Amino-5-chlorophenol Enzyme-catalyzed intramolecular rearrangement nih.gov
2-Amino-5-chlorophenol Oxygenase 5-Chloropicolinic Acid Oxidative ring cleavage nih.govresearchgate.net

Receptor Binding and Signaling Pathway Modulation

There is no available scientific literature detailing the receptor binding profiles or the modulation of signaling pathways by derivatives of this compound.

Structure-Property Relationships in Derivative Series

There are no available studies analyzing the structure-property relationships within any derivative series of this compound.

Environmental Fate and Biotransformation Pathways of 1 Chloro 4 Nitro 2 Vinylbenzene

Abiotic Degradation Mechanisms (e.g., Photochemical, Hydrolytic Processes)

No studies detailing the abiotic degradation of 1-Chloro-4-nitro-2-vinylbenzene through mechanisms such as photochemical or hydrolytic processes were found in the public domain. The presence of a vinyl group, a chromophore, suggests potential for photochemical reactivity, but experimental data is required for confirmation and characterization. Similarly, data on its hydrolysis rates and products under various environmental pH conditions are absent.

Microbial Biodegradation and Biotransformation Pathways

There is no available research on the microbial biodegradation or biotransformation of this compound. The introduction of the vinyl group to the benzene (B151609) ring, in addition to the chloro and nitro substituents, likely influences its susceptibility to microbial attack, but the specific pathways have not been investigated.

As no studies on the biodegradation of this compound have been published, there is no identification of any microbial degradation products.

No specific microbial strains or consortia have been identified or reported to be capable of degrading this compound. Research on related chlorinated nitroaromatic compounds has identified various bacteria, such as those from the Pseudomonas and Comamonas genera, that can degrade the non-vinylated analogue, but this cannot be extrapolated to this compound without specific experimental evidence. nih.govnih.govbohrium.comscispace.com

Analytical Methodologies for Detection and Quantification in Environmental Matrices

Specific analytical methodologies for the detection and quantification of this compound in environmental matrices such as water, soil, or air have not been described in the available literature. While general methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used for nitroaromatic compounds, methods validated specifically for this compound, including details on extraction, clean-up, and limits of detection, are not available. cdc.govsielc.com

Transport and Distribution Phenomena in Environmental Compartments

Information regarding the transport and distribution of this compound in environmental compartments is not available. Key physical-chemical properties that govern environmental transport, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), are not documented in environmental fate studies, precluding modeling or prediction of its distribution in air, water, and soil.

Conclusion and Outlook in 1 Chloro 4 Nitro 2 Vinylbenzene Research

Summary of Key Academic Contributions and Findings

A comprehensive search has yielded no specific academic papers, patents, or significant scholarly articles detailing the synthesis, properties, or applications of 1-Chloro-4-nitro-2-vinylbenzene. Therefore, there are no key academic contributions or findings to summarize for this specific molecule. The scientific community has, to date, not published research focused on this compound.

Identification of Remaining Scientific Challenges and Opportunities

The primary scientific challenge concerning this compound is its apparent obscurity. The lack of any published synthesis routes is the most fundamental hurdle. Without a reliable method to produce the compound, its chemical and physical properties cannot be studied.

This information gap, however, presents a clear opportunity for foundational research. The initial challenges would include:

Development of a selective synthesis pathway : Devising a method to introduce the vinyl group at the ortho-position to the chloro substituent and meta to the nitro group on the benzene (B151609) ring would be a novel synthetic achievement. Standard reactions for creating vinyl groups would need to be tested for this specific substitution pattern.

Isolation and Characterization : Once synthesized, the compound would need to be purified and its structure unequivocally confirmed using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography.

Prospective Research Avenues and Broader Scientific Impact

Should a synthetic route to this compound be established, several prospective research avenues would open up, potentially leading to a significant scientific impact.

Potential Research Directions:

Polymer Science : As a substituted styrene (B11656), a primary research question would be its ability to undergo polymerization. The presence of the chloro and nitro groups could significantly influence the polymerization process and the properties of the resulting polymer. Research could focus on its homopolymerization and its use as a comonomer with other vinyl monomers to create new materials with potentially unique thermal, optical, or mechanical properties.

Organic Synthesis Intermediate : The vinyl group is a versatile functional handle for a wide range of organic transformations (e.g., oxidation, reduction, addition reactions, cross-coupling). The interplay of the vinyl, chloro, and nitro groups could lead to novel and complex molecular architectures. Its potential as a building block for pharmaceuticals, agrochemicals, or functional dyes would be a key area of investigation.

Comparative Reactivity Studies : A systematic study of its reactivity compared to its isomers (e.g., 1-chloro-4-nitro-3-vinylbenzene or 1-chloro-3-nitro-4-vinylbenzene) would provide valuable data on how substituent positions influence electronic effects and reaction outcomes in multifunctional aromatic compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Chloro-4-nitro-2-vinylbenzene in laboratory settings?

  • Methodological Answer : Synthesis typically involves sequential functionalization of benzene derivatives. A plausible route includes:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) at the ortho position relative to the nitro group.

Vinylation : Introduce the vinyl group via cross-coupling reactions (e.g., Heck reaction using palladium catalysts) or elimination of halides (e.g., dehydrohalogenation with a strong base like KOtBu).
Critical Considerations : Monitor regioselectivity during nitration and chlorination to avoid byproducts. Use TLC or HPLC to track reaction progress .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for vinyl protons and ¹³C NMR for aromatic carbons).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS or GC-MS).
  • HPLC/GC : Assess purity (>98%) using reverse-phase chromatography with UV detection.
  • Stability Testing : Perform accelerated degradation studies under varying pH (5–9) and temperature conditions to identify decomposition pathways .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The vinyl group enables participation in cycloaddition or polymerization reactions. For example:
  • Diels-Alder Reactions : Study the electron-deficient dienophile behavior of the vinyl group with electron-rich dienes. Kinetic studies (e.g., variable-temperature NMR) can determine activation parameters.
  • Radical Polymerization : Investigate initiation mechanisms using AIBN or peroxides, monitored by GPC to assess molecular weight distribution.
    Data Contradictions : Conflicting reports on reaction yields may arise from solvent polarity or catalyst choice. Replicate experiments with controlled variables (e.g., anhydrous solvents, inert atmosphere) .

Q. How does the nitro group influence the electronic and steric environment of this compound in catalytic transformations?

  • Methodological Answer :
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density distributions and predict reactive sites.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopically labeled substrates to elucidate rate-determining steps.
  • Spectroscopic Probes : UV-Vis spectroscopy can monitor charge-transfer interactions in metal-catalyzed reactions (e.g., Pd-mediated couplings).
    Key Finding : The nitro group’s electron-withdrawing effect enhances electrophilicity at the chloro position, favoring nucleophilic aromatic substitution .

Q. What strategies mitigate hazards during large-scale handling of this compound?

  • Methodological Answer :
  • Safety Protocols :
  • Use closed-system reactors and local exhaust ventilation to minimize inhalation exposure.
  • Employ PPE (nitrile gloves, ANSI-approved goggles) and conduct routine air monitoring for vapor detection.
  • Waste Management : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal.
    Regulatory Compliance : Align with OSHA 29 CFR 1910.1450 and EPA hazardous waste guidelines .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., solvent-free recrystallization).
  • Interlaboratory Validation : Collaborate with independent labs to cross-verify data using identical instruments (e.g., Bruker NMR, Agilent HPLC).
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm molecular geometry .

Application-Oriented Questions

Q. What are the potential applications of this compound in materials science?

  • Methodological Answer :
  • Conductive Polymers : Incorporate into polyacetylene derivatives via Suzuki-Miyaura coupling; measure conductivity via four-point probe techniques.
  • Photoresponsive Materials : Study nitro-to-vinyl conjugation effects on UV absorbance for optoelectronic device development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.